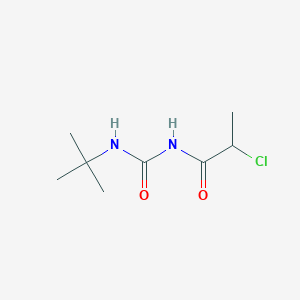

3-Tert-butyl-1-(2-chloropropanoyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Tert-butyl-1-(2-chloropropanoyl)urea is a chemical compound with the IUPAC name N-(tert-butyl)-N’-(2-chloropropanoyl)urea . It has a molecular weight of 206.67 .

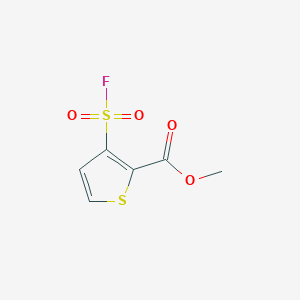

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15ClN2O2/c1-5(9)6(12)10-7(13)11-8(2,3)4/h5H,1-4H3,(H2,10,11,12,13) . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 206.67 . More specific properties like melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications

Metabolism and Pharmacokinetics

Research on compounds similar to 3-Tert-butyl-1-(2-chloropropanoyl)urea, such as 1-Aryl-3-(2-chloroethyl)ureas, has highlighted their cytotoxic and antineoplastic activities. Studies involving the disposition and metabolism of these molecules in mice have shown that they are widely distributed throughout the body, including the brain, and are extensively metabolized with less than 20% remaining unchanged in plasma after 1 hour. The metabolic pathways involve N-dealkylation and hydroxylation processes, indicating a complex interaction with the body's metabolic enzymes, particularly cytochrome P450. This suggests a potential for these compounds in cancer treatment due to their cytotoxic effects not being related to DNA alkylation, unlike their parent molecules (Maurizis et al., 1998).

Synthetic Applications

The Curtius rearrangement, involving the transformation of aromatic carboxylic acids to protected anilines and aromatic ureas, represents another application area. This chemical reaction is essential for synthesizing various aniline derivatives, showcasing the versatility of urea derivatives in organic synthesis. The process is compatible with a wide range of functional groups, enabling the synthesis of compounds with diverse biological and pharmacological activities (Lebel & Leogane, 2006).

Environmental and Analytical Chemistry

Urea derivatives, including those similar to this compound, have been investigated for their environmental impact, particularly as antifouling agents in marine environments. Analytical methods have been developed for the determination of these compounds and their degradation products in marine sediments, highlighting their persistence and potential ecological impacts. Such studies underscore the importance of monitoring and regulating the use of urea derivatives in marine coatings to prevent adverse environmental effects (Gatidou et al., 2004).

Antineoplastic Potential

The antineoplastic potential of 1-Aryl-3-(2-chloroethyl)urea derivatives has been explored, with some derivatives exhibiting significant cytotoxicity against cancer cell lines. These compounds have shown promise in extending the survival time of mice with leukemia tumors, highlighting their potential for cancer treatment. Such studies contribute to the understanding of the mechanism of action of these compounds and their potential therapeutic applications (Lacroix et al., 1988).

Safety and Hazards

Properties

IUPAC Name |

N-(tert-butylcarbamoyl)-2-chloropropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClN2O2/c1-5(9)6(12)10-7(13)11-8(2,3)4/h5H,1-4H3,(H2,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIAQJPBFOSSDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(=O)NC(C)(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2702256.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide](/img/structure/B2702258.png)

![methyl2-{[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxy}acetate](/img/structure/B2702260.png)

![N-(2,3-dimethoxyphenyl)-4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2702266.png)

![6-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2702267.png)

![2-{1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2702268.png)

![6-Phenyl-2-[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2702269.png)

![4-[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2702270.png)

![(3Z)-6-methyl-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-pyran-2,4-dione](/img/structure/B2702272.png)